molecular formula C10H8O2 B077062 Methyl 3-ethynylbenzoate CAS No. 10602-06-9

Methyl 3-ethynylbenzoate

Cat. No. B077062
CAS RN: 10602-06-9
M. Wt: 160.17 g/mol
InChI Key: DDXZMLZQQWVSRX-UHFFFAOYSA-N
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Description

Methyl 3-ethynylbenzoate is a chemical compound that belongs to the class of organic compounds known as ethynylbenzoates. These compounds are characterized by the presence of an ethynyl group (-C≡CH) attached to a benzoate moiety. Methyl 3-ethynylbenzoate, in particular, has garnered interest in polymer chemistry and materials science due to its potential as a building block for synthesizing functional polymeric materials.

Synthesis Analysis

The synthesis of constitutional isomers of monosubstituted ethynylbenzoates, including methyl ethynylbenzoates, involves the use of rhodium-based and tungsten-based catalysts for polymerization. These processes yield polymers with variable molecular weights and configurations, demonstrating the versatility of ethynylbenzoate monomers in polymer synthesis (Pauly & Théato, 2012).

Molecular Structure Analysis

X-ray crystallography techniques have been employed to determine the molecular structures of compounds related to methyl 3-ethynylbenzoate. These analyses provide insights into the crystalline structures and the spatial arrangement of molecules, which are crucial for understanding the material's properties and reactivity (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Ethynylbenzoates, including methyl 3-ethynylbenzoate, participate in various chemical reactions, contributing to the synthesis of complex molecular structures. Their reactivity towards amines and the ability to undergo post-polymerization modifications highlight their potential in creating functional materials with distinct properties, such as changes in UV-vis spectra upon conversion with amines (Pauly & Théato, 2012).

Physical Properties Analysis

The physical properties of materials derived from methyl 3-ethynylbenzoate, such as stability under ambient conditions and the influence of molecular structure on material stability, are critical for their application in various fields. For instance, the stability of crystals related to ethynyl- and butadiynyl-substituted derivatives underlines the potential of these materials in long-term applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of methyl 3-ethynylbenzoate derivatives, such as their reactivity, are influenced by the position of the ester moiety and the conjugated polymer backbone. This reactivity is crucial for developing materials with specific functionalities, including those with significant shifts in UV-vis spectra (Pauly & Théato, 2012).

Safety And Hazards

“Methyl 3-ethynylbenzoate” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

methyl 3-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXZMLZQQWVSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460794
Record name Methyl 3-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethynylbenzoate

CAS RN

10602-06-9
Record name Methyl 3-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynylbenzoic acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-ethynylbenzoate (I17) (1.50 g, 9.37 mmol) was dissolved in dry DCM (70 mL) and TFA (35.9 mL, 468 mmol) was added carefully. The reaction was stirred at room temperature for 3 hours, concentrated in vacuo and toluene was added and then removed in vacuo to give a pale yellow solid. This material was dissolved in methanol (50 mL) and conc. H2SO4 (˜1 mL) was added and the resulting solution was stirred at 65° C. for 20 hours. Upon cooling to room temperature, the volatiles were removed in vacuo and the residue was diluted with EtOAc (200 mL) and sat. aq. NaHCO3 (100 mL) was added slowly. The layers were separated and the aqueous layer was extracted with EtOAc (200 mL), the organic layers were combined and washed with water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (I31) (1.136 g, 96% yield over 2 steps) as a pale yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.17 (t, J=1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J=7.7, 1.4 Hz, 1H), 7.41 (td, J=7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H). LCMS Method C: rt 5.84 min.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AC Pauly, P Theato - Polymer Chemistry, 2012 - pubs.rsc.org
Two series of constitutional isomers of monosubstituted ethynylbenzoates were synthesized. The series of the constitutional isomers were based on methyl ethynylbenzoates (M1–M3) …
Number of citations: 34 pubs.rsc.org
WB Austin, N Bilow, WJ Kelleghan… - The Journal of Organic …, 1981 - ACS Publications
… Methyl 3-[(Trimethylsilyl)ethynyl]benzoate and Methyl 3-Ethynylbenzoate. A deaerated solution of 26.5 g (123 mmol) of methyl 3-bromobenzoate, 200 mg of palladium(II) acetate, and …
Number of citations: 536 pubs.acs.org
K Kanno, S Noguchi, Y Ono, S Egawa, N Otsuka… - Journal of …, 2022 - Elsevier
… The reaction with methyl 3-ethynylbenzoate also proceeded similarly to furnish E-2f without loss of E-selectivity. In contrast, the hydrosilylation with methyl 2-ethynylbenzoate in the …
Number of citations: 3 www.sciencedirect.com
A Richter, V Haapasilta, C Venturini… - Physical Chemistry …, 2017 - pubs.rsc.org
… coupling with trimethylsilyl-acetylene gave methyl 3-((trimethylsilyl)ethynyl)benzoate, followed by deprotection by tetra-n-butylammonium fluoride to yield methyl 3-ethynylbenzoate (64…
Number of citations: 17 pubs.rsc.org
K Ozhan - 2010 - search.proquest.com
… and reduced in vacuo yielding an additional fraction of methyl-3-ethynylbenzoate (0.621 g, 21%). The combined fractions of methyl-3 -ethynylbenzoate product (1.945 g; 87%) were …
Number of citations: 1 search.proquest.com
S Thyagarajan, A Liu, OA Famoyin, M Lamberto… - Tetrahedron, 2007 - Elsevier
Large footprint tripodal linkers for metal oxide nanoparticle sensitization, substituted with pyrene as the dye, and three COOR binding groups in para or meta position, were prepared to …
Number of citations: 26 www.sciencedirect.com
WD Kingsbury, I Pendrak, JD Leber… - Journal of medicinal …, 1993 - ACS Publications
… Methyl 3-ethynylbenzoate was prepared from 3-iodobenzene and (trimethylsilyl)acetylene using standard palladiumcatalyzed coupling chemistry.22 (Diethylphosphono)decanone was …
Number of citations: 22 pubs.acs.org
JPN Papillon, K Nakajima, CD Adair… - Journal of medicinal …, 2018 - ACS Publications
… Syntheses of alkynes 15 and 16 were both conducted using Sonogashira chemistry to couple methyl 3-ethynylbenzoate with amines 55 and 58, respectively (Schemes 11 and 12). Urea …
Number of citations: 117 pubs.acs.org
ML Schneider, AW Markwell-Heys… - Frontiers in …, 2021 - frontiersin.org
… The synthesis of L 2 began with a Sonogashira cross-coupling between 2-fluoro-1,3-diiodo-5-nitrobenzene (4) and methyl 3-ethynylbenzoate (5). Subsequent reduction of the pendant …
Number of citations: 13 www.frontiersin.org
AS Droz, U Neidlein, S Anderson, P Seiler… - Helvetica Chimica …, 2001 - Wiley Online Library
… On the other hand, cross-coupling between diiodo derivative (∆)-20 and methyl 3ethynylbenzoate (2 equiv.) [23] under the same conditions gave an inseparable mixture of the desired …
Number of citations: 118 onlinelibrary.wiley.com

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